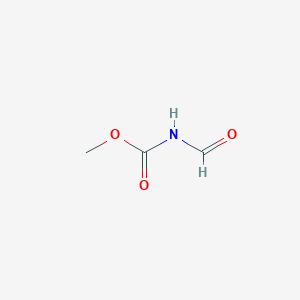

Methyl formylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

30690-19-8 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

methyl N-formylcarbamate |

InChI |

InChI=1S/C3H5NO3/c1-7-3(6)4-2-5/h2H,1H3,(H,4,5,6) |

InChI Key |

PAEQHBLXMXRMEA-UHFFFAOYSA-N |

SMILES |

COC(=O)NC=O |

Canonical SMILES |

COC(=O)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Formylcarbamate and Related Carbamates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Nomenclature Clarification

The term "methyl formylcarbamate" is structurally ambiguous. It could refer to several isomers, with the most likely being N-formyl methyl carbamate. However, this compound is not extensively documented. A more frequently encountered class of molecules incorporates the methyl carbamate and formyl moieties within a larger, often aromatic, scaffold. A prime example is methyl (4-formylphenyl)carbamate, which contains both a reactive formyl (aldehyde) group and a stable methyl carbamate group.[1] This guide will use methyl (4-formylphenyl)carbamate as a primary exemplar for discussing the interplay of these functional groups, supplemented with data on the parent methyl carbamate to elucidate the core properties of the carbamate functional group.

Carbamates are a crucial class of organic compounds, structurally characterized by a carbonyl group flanked by an ether and an amine linkage. They are considered hybrids of esters and amides.[2] The carbamate functional group is a known pharmacophore present in numerous biologically active compounds, including insecticides and pharmaceuticals.[3] Their stability and ability to participate in hydrogen bonding make them valuable in drug design.[3] The addition of a formyl group introduces a versatile synthetic handle and a site for further chemical modification.

Physicochemical Properties

Due to the scarcity of direct experimental data for a specific "methyl formylcarbamate," the following table summarizes the known physical and chemical constants of methyl carbamate and other related compounds to provide a useful reference. These molecules share key functional groups and offer insights into the expected properties.

| Property | Methyl Carbamate | Methyl (4-formylphenyl)carbamate (Estimated) |

| Molecular Formula | C₂H₅NO₂ | C₉H₉NO₃ |

| Molecular Weight | 75.07 g/mol [4] | 179.17 g/mol |

| Appearance | White crystalline solid[4] | Likely a solid |

| Melting Point | 54 °C (129 °F)[2][4] | Data not available |

| Boiling Point | 177 °C (351 °F) at 760 mmHg[2][4] | Data not available |

| Solubility | Soluble in water (≥100 mg/mL at 20°C)[2][4] | Likely soluble in organic solvents |

| Density | 1.1361 g/cm³ at 56 °C[2][4] | Data not available |

| logP (Octanol/Water) | -0.66[4] | Data not available |

Chemical Properties and Reactivity

Molecules combining a formyl group and a methyl carbamate moiety, such as methyl (4-formylphenyl)carbamate, are bifunctional.[1] The reactivity of each functional group can be influenced by the other, particularly in aromatic systems where electronic effects are transmitted through the ring.

The Formyl Group: A Hub of Reactivity

The aldehyde (formyl) group is an electrophilic center, making it susceptible to nucleophilic attack. It is the primary site for a variety of chemical transformations[1]:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced to a more complex amine. This reaction is often catalyzed by mild acids (optimal pH 4-6), and the removal of water can drive the reaction to completion.[1]

-

Wittig Reaction: The reaction with a phosphorus ylide to form an alkene, providing a powerful method for C-C bond formation.

-

Knoevenagel Condensation: A condensation reaction with a compound containing an active methylene group.

-

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.

The Methyl Carbamate Group: Stability and Modification

The methyl carbamate group is generally stable under neutral conditions.[1] However, it can undergo hydrolysis to the corresponding amine, alcohol, and carbon dioxide under strong acidic or basic conditions.[1] Carbamates are chemically similar to amides but can be more reactive.[2] They are incompatible with strong acids, bases, and strong reducing agents.[2]

The following diagram illustrates the key reactive sites of a generic formyl-substituted aryl carbamate.

Caption: Reactivity map of a formyl-substituted aryl carbamate.

Synthesis Protocols

While a specific protocol for "methyl formylcarbamate" is not documented, general and well-established methods for the synthesis of aryl carbamates can be adapted. The synthesis would likely start from the corresponding amino-aldehyde.

Synthesis from Anilines and Methyl Chloroformate

A common and direct method for synthesizing methyl carbamates from anilines involves the use of methyl chloroformate.[3]

Reaction Scheme: Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl[3]

General Procedure:

-

The corresponding aniline (e.g., 4-aminobenzaldehyde) is dissolved in a suitable solvent, often a biphasic mixture such as 1,2-dichloroethane and water.[3]

-

An aqueous solution of a base, typically sodium carbonate, is added to the mixture.[3]

-

The reaction mixture is cooled in an ice bath.

-

Methyl chloroformate is added dropwise to the stirred biphasic mixture.[3]

-

The reaction is allowed to proceed, often overnight at room temperature.[3]

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).[3]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Greener Synthesis using Methyl Formate

A more environmentally friendly approach utilizes methyl formate as a carbonylating agent, which can be performed under milder conditions compared to methods involving phosgene or its derivatives.[3][5][6]

General Procedure:

-

The aniline, a suitable catalyst (e.g., a palladium-based catalyst), and methyl formate are combined in a pressure reactor.[3][5]

-

The reaction is heated under pressure until completion.

-

The product is isolated and purified.

The following diagram outlines the general experimental workflow for the synthesis of a methyl aryl carbamate.

Caption: General workflow for methyl aryl carbamate synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl formylcarbamate derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1700-1730 cm⁻¹), and the carbonyl stretch of the aldehyde (around 1690-1715 cm⁻¹). The C-O stretching of the ester part of the carbamate would appear in the 1250-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show a singlet for the methyl group of the carbamate at around 3.7 ppm. The N-H proton would appear as a broad singlet, and the aldehyde proton would be a highly deshielded singlet at around 9-10 ppm. Aromatic protons would appear in the 7-8 ppm region.

-

¹³C NMR: The carbon spectrum would show a peak for the carbamate carbonyl carbon around 150-160 ppm and the aldehyde carbonyl carbon around 190-200 ppm. The methyl carbon would be found around 52 ppm.

-

Safety and Handling

While specific safety data for methyl formylcarbamate derivatives is limited, information on related compounds like methyl carbamate should be considered. Methyl carbamate is suspected of causing cancer.[4][7] It may be harmful if swallowed, and can cause skin and serious eye irritation.[7]

General Handling Precautions:

-

Use only in a well-ventilated area or under a fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

Applications in Research and Drug Development

The bifunctional nature of methyl formylcarbamate derivatives makes them valuable intermediates in organic synthesis and medicinal chemistry.

-

Drug Development: The carbamate moiety is a key component in many pharmaceuticals. The formyl group allows for the introduction of diverse substituents through reactions like reductive amination, enabling the synthesis of large libraries of compounds for screening.

-

Polymer Science: Carbamates are the building blocks of polyurethanes.[2] Formyl-functionalized carbamates could be used to create reactive polymers that can be further modified.

-

Agrochemicals: N-methyl carbamates are widely used as insecticides due to their anticholinesterase activity.[10]

There is no specific information available regarding the biological activity or associated signaling pathways for methyl (4-formylphenyl)carbamate.[3] However, the diverse biological roles of other carbamate-containing molecules suggest that this class of compounds warrants further investigation.[3]

Conclusion

While the compound "methyl formylcarbamate" is not well-defined in the chemical literature, an analysis of related structures provides a solid foundation for understanding the physicochemical properties and reactivity of molecules containing both a methyl carbamate and a formyl group. These bifunctional compounds are versatile building blocks with significant potential in drug discovery, materials science, and agrochemistry. This guide serves as a starting point for researchers, providing essential information and protocols to facilitate their work with this promising class of molecules.

References

- Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv64chBGo8-nuCYD2z9uLOk3-W2iYdae4whdqlHMJR2yHNIV-tRfFmuab1PGmH4_Kuk9N8AFq5Pln66BcpmGedN6t88zfDJPwn5ZATddyOWpsM7e5RLfIwD_F_DBRTeJMxvosQZ5U8MizIq5Z7tf49X1qBHvT5ZhyGQJ1Gie8RUB8SEOI9jUkK2kFyXEzNgAmee3sWZCJuomR9Mo0YGsgLNHQ0WcyY-hBkJaKe9S1KpUd8X3xHNdxi1VDNyeaWfrLZJ-M=]

- Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZOMSZ5DRwUHhbfYjwlPcILRYQGnglh-NI7phrIOt7u8IOlMmpmwDwGUFBJZYLn1BQUzIAz7GyYcjhzf0SOEQJwA4GQ0C6K8EdvenE1c9oWW3RZKkcMwsZ8_DxTlE3NI_yijvya60HOtVw31gWMtHRv2aQ7HXlYhAgkcJ2FHziePkYu63JBtZfPipr2OhN-Ekj4fJ6saPv14n-tqkNSBSDfIS3XR7cH0htRH1tPQ40HEZJgnmNbdSQLen7lKlUp7QINtWnNuWY]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG504EUuZ689EJg9n6AU-IQTfbZ3SQNwh4KmV5Prwdh_qAv2RjXkhZTf7epmhOpjZzkpy4mv7tHLb2uoOZtu98Vf3pfLdzxJjrgs8jnm-HdeffGuWwLZG3o24IZGLxa9GGn2zTCK1v2Q1lAxmoSH7G6NS104Zm12l1-2EsnRXifp7rmWJONB37wuncZAUzpJvgSBeLYy8ND3ufZtBUykDAAqAkVwrUMMhKHekhDBvLBymad4BGnlp_25Iil1rd7kmzZjM_S4R9cIb5FpRz5]

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmzn_Hp4Qpohm3PzxFwVKKGj9Rj2KYn2rO0EEeUzWCBItKE1abn3eO5Pn6FJ3LVIldA_0vUeogUWmVR32W7HiKcwtIb29mKgiiGLW4LKqXzNPwAtl6z6yU3J-lRBrlvWvBrVJKYXf3F-VqaoX-ckA=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqe_mbFtEVKtA11OlAlonIme4oCB84F3O1epGv_XdrPMnwVJhzovD5ii0CBGRyX4BkOSj0yQ2JXPaG_4qhvukonT8kZcLBrQwMXtpWrYf5eEXTtFIuNeQJmeNyE1cbuKFHdEJlcP2YEPIV6aHbKcxIoBjXoaL12GYqxx6ucc7Bl2BK-MvtuYxI1lfQ730yG3Az]

- MSDS - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqpUj_xNG_0b_axBe7NBnBwGpKHgYN9z2C8bbPDYXmm5PF8p-OcsUdzeyFv_HBfbBwJJGXq3upJvyDZIwwG9knXrtgclnUII807_jZMCbUSKyo40KHFqFSzOoVShVadeWw7jUS15gDOqVS8r2GjwxBLsFcD0DQUk=]

- Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11722]

- Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products - ResearchGate. [URL: https://www.researchgate.net/publication/272382101_Methyl_N-Phenyl_Carbamate_Synthesis_from_Aniline_and_Methyl_Formate_Carbon_Recycling_to_Chemical_Products]

- Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25689718/]

- METHYL CARBAMATE | CAMEO Chemicals | NOAA. [URL: https://cameochemicals.noaa.gov/chemical/1118]

- Methyl carbamate - Wikipedia. [URL: https://en.wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl carbamate - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of methyl formylcarbamate

An In-depth Technical Guide to Methyl Formylcarbamate: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

The term "methyl formylcarbamate" most likely refers to a derivative of methyl carbamate where a formyl group is present. The most chemically stable and synthetically accessible isomer is methyl (4-formylphenyl)carbamate , where a formylphenyl group is attached to the nitrogen of the carbamate.

Molecular Structure of Methyl (4-formylphenyl)carbamate:

The structure consists of a central benzene ring substituted with a formyl group (-CHO) and a methyl carbamate group (-NHCOOCH₃) at the para position (positions 1 and 4).

An alternative, less common isomer would be N-formyl methylcarbamate , where the formyl group is directly attached to the nitrogen atom of methyl carbamate.

While a specific CAS Registry Number for methyl (4-formylphenyl)carbamate is not readily found in major chemical databases, which aligns with the scarcity of its dedicated research[1], CAS numbers for structurally related compounds provide a valuable reference.

Table 1: CAS Numbers and Molecular Formulas of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl (4-formylphenyl)(methyl)carbamate | 780821-17-2[2] | C₁₃H₁₇NO₃ | 235.28 |

| 4-Formylphenyl N-phenylcarbamate | 37076-88-3 | C₁₄H₁₁NO₃ | 241.22 |

| Methyl carbamate | 598-55-0[3] | C₂H₅NO₂ | 75.07 |

| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |

| Methyl N-[(4-methylphenyl)sulfonyl]carbamate | 14437-03-7 | C₉H₁₁NO₄S | 229.25 |

Predicted Physicochemical Properties

Direct experimental data for methyl (4-formylphenyl)carbamate is sparse. However, by examining its constituent functional groups—an aromatic aldehyde and a methyl carbamate—we can predict its properties with a reasonable degree of confidence.

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Methyl (4-formylphenyl)carbamate (Predicted) | Benzaldehyde (Reference) | Methyl Carbamate (Reference) |

| Physical State | Likely a solid at room temperature. | Colorless liquid[4][5] | White crystalline solid[3] |

| Melting Point (°C) | Expected to be significantly higher than methyl carbamate due to the larger aromatic system and potential for intermolecular interactions. | -26[4] | 56-58 |

| Boiling Point (°C) | High, likely decomposing before boiling at atmospheric pressure. | 178-179[4] | 176-177 |

| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | 0.3 g/100 mL in water at 20°C[4] | Freely soluble in water and alcohol. |

| pKa | The N-H proton is weakly acidic, with a pKa likely in the range of 16-18. | Not applicable | ~17 |

The presence of the polar formyl and carbamate groups will contribute to a higher melting point compared to simpler aromatic compounds. The aromatic ring will dominate its solubility profile, making it largely insoluble in water but soluble in common organic solvents. Like benzaldehyde, it may be susceptible to oxidation of the aldehyde group to a carboxylic acid upon exposure to air over time[5][6].

Synthesis and Mechanistic Considerations

The synthesis of methyl (4-formylphenyl)carbamate would logically commence from 4-aminobenzaldehyde, a readily available starting material. Several established methods for the formation of aryl carbamates can be adapted for this purpose.

Synthesis via Methyl Chloroformate

A common and direct method for the synthesis of methyl carbamates from anilines involves the use of methyl chloroformate[1].

Reaction Scheme:

Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl

Experimental Protocol:

-

Dissolution: Dissolve 4-aminobenzaldehyde in a suitable water-immiscible organic solvent, such as dichloromethane or 1,2-dichloroethane.

-

Biphasic System: Add an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, to the reaction mixture. This creates a biphasic system where the base neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine.

-

Cooling: Cool the mixture to 0-5°C using an ice bath to control the exothermic reaction.

-

Addition of Reagent: Add methyl chloroformate dropwise to the stirred biphasic mixture. The slow addition is crucial to manage the reaction rate and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Separate the organic layer. Wash it sequentially with water and brine to remove any remaining base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude methyl (4-formylphenyl)carbamate by recrystallization or column chromatography.

Causality in Experimental Design:

-

The biphasic system is essential to sequester the HCl byproduct in the aqueous layer, thus preventing it from deactivating the nucleophilic starting amine.

-

Low-temperature addition of the highly reactive methyl chloroformate mitigates potential side reactions and ensures a controlled reaction profile.

Palladium-Catalyzed Synthesis

Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. An efficient synthesis of aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol[7].

General Synthetic Workflow for Aryl Carbamates

Caption: General workflow for the synthesis of methyl aryl carbamates.

Predicted Spectroscopic Profile

The structural features of methyl (4-formylphenyl)carbamate would give rise to a distinct spectroscopic signature.

-

¹H NMR:

-

Aldehyde Proton: A singlet around 9.8-10.0 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

N-H Proton: A broad singlet, the chemical shift of which would be concentration-dependent, typically between 7.5 and 9.0 ppm.

-

Methyl Protons: A singlet around 3.7-3.9 ppm.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal around 190-195 ppm.

-

Carbamate Carbonyl: A signal around 150-155 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (110-150 ppm).

-

Methyl Carbon: A signal around 52-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aldehydic): Peaks around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-N Stretch: A peak around 1220-1250 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion Peak (M+): Expected at m/z = 179.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 148, and loss of the methyl carbamate moiety.

-

Biological and Pharmacological Significance

While there is no specific biological data for methyl (4-formylphenyl)carbamate, its structural motifs are of significant interest in drug discovery.

The Carbamate Group as a Pharmacophore

The carbamate functional group is a well-established pharmacophore present in a wide range of therapeutic agents[1]. Its utility stems from several key properties:

-

Metabolic Stability: Carbamates are generally more resistant to hydrolysis than esters, leading to improved pharmacokinetic profiles.

-

Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

-

Peptide Bond Mimic: The carbamate linkage can serve as a bioisostere for the peptide bond in peptidomimetic drugs, with enhanced stability against proteases.

The Formylphenyl Moiety in Drug Design

The formylphenyl group is also found in various biologically active molecules. The aldehyde can act as a reactive "warhead" for covalent inhibition of enzymes or can participate in crucial hydrogen bonding interactions within a receptor's binding pocket. For instance, novel 7-formyl-naphthyridyl-urea derivatives have been developed as potential selective FGFR4 inhibitors for cancer therapy[8].

Caption: Pharmacophoric potential of methyl (4-formylphenyl)carbamate in drug design.

The combination of these two functional groups in methyl (4-formylphenyl)carbamate makes it and its derivatives interesting candidates for screening in various therapeutic areas, including oncology and neurodegenerative diseases.

Safety and Handling

As with any chemical, methyl (4-formylphenyl)carbamate and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Precursors: The starting material, 4-aminobenzaldehyde, is an aromatic amine. Aromatic amines as a class can be toxic and should be handled with care to avoid absorption through the skin[9]. Methyl chloroformate is a highly reactive and corrosive lachrymator.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl (4-formylphenyl)carbamate, while not extensively documented as a standalone compound, represents a molecule of significant interest at the intersection of established pharmacophores. This guide has provided a comprehensive overview of its likely structure, predicted properties, plausible synthetic routes, and potential applications in drug discovery. By leveraging data from analogous compounds, researchers can confidently approach the synthesis and investigation of this and related molecules, potentially unlocking new avenues for therapeutic innovation.

References

-

StudyGuides.com. Benzaldehyde (Chemical) - Overview. [Link]

-

Bentham Science Publishers. Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PubChem. Benzaldehyde. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic letters, 15(6), 1394–1397. [Link]

-

Tsubogo, T., Oyamada, H., & Kobayashi, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 63-83. [Link]

-

Wikipedia. Methyl carbamate. [Link]

-

CAS Common Chemistry. Methyl N-[(4-methylphenyl)sulfonyl]carbamate. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Fang, L., et al. (2019). Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies. Bioorganic & Medicinal Chemistry, 27(13), 2851-2864. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 780821-17-2|tert-Butyl (4-formylphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 4. studyguides.com [studyguides.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methyl Formylcarbamate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Executive Summary

Methyl formylcarbamate (Methyl N-formylcarbamate) is a specialized organic intermediate belonging to the class of N-acyl carbamates. Characterized by the presence of both a formyl group and a methoxycarbonyl group on the same nitrogen atom, it serves as a potent electrophilic species in organic synthesis. While less ubiquitous than its parent compound, methyl carbamate, this derivative plays a critical role in the synthesis of nitrogenous heterocycles, particularly 1,3,5-triazines and pyrimidines, and acts as a specialized formylating agent in pharmaceutical development.

This guide provides a comprehensive technical analysis of methyl formylcarbamate, detailing its historical emergence in agricultural chemistry, robust synthesis protocols using mixed anhydride methodologies, and its mechanistic utility in drug discovery.

Part 1: Chemical Identity and Historical Context

Physicochemical Profile

Methyl formylcarbamate is an N-substituted ester of carbamic acid. Its dual carbonyl functionality renders the central nitrogen atom significantly electron-deficient, enhancing its reactivity toward nucleophiles compared to simple carbamates.

| Property | Specification |

| IUPAC Name | Methyl N-formylcarbamate |

| CAS Registry Number | 30690-19-8 |

| Molecular Formula | C₃H₅NO₃ |

| Molecular Weight | 103.08 g/mol |

| Structure | CH₃OC(O)NHCHO |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, Methanol; sparingly soluble in water |

| Stability | Moisture sensitive; susceptible to hydrolysis |

Discovery and Historical Emergence

The discovery of methyl formylcarbamate did not occur in isolation but emerged during the "Golden Age" of carbamate chemistry in the 1960s and 1970s. Researchers at major agrochemical firms (e.g., Bayer, Ciba-Geigy) were systematically exploring N-acylated carbamates to enhance the lipophilicity and metabolic stability of insecticidal compounds.

-

1960s Context: The compound was identified as a key intermediate during the synthesis of s-triazine herbicides. Chemists observed that N-acyl carbamates could undergo cyclotrimerization or condensation with amidines to form stable heterocyclic cores.

-

Metabolic Significance: Later toxicological studies on N-methylformamide (NMF) and dimethylformamide (DMF) highlighted related structures, distinguishing methyl formylcarbamate as a distinct synthetic entity rather than just a transient metabolite.

Part 2: Synthesis Protocols

Strategic Analysis of Synthetic Routes

The synthesis of methyl formylcarbamate requires the introduction of a formyl group onto the nitrogen of methyl carbamate. Direct reaction with formic acid is often sluggish due to the poor nucleophilicity of the amide-like nitrogen. Therefore, the Mixed Anhydride Method is the industry standard for high-yield synthesis.

Protocol A: The Formic-Acetic Anhydride Method

This protocol utilizes in situ generated formic-acetic anhydride, a potent formylating agent that overcomes the low nucleophilicity of methyl carbamate.

Reagents:

-

Methyl Carbamate (CAS 598-55-0): 1.0 eq

-

Formic Acid (98%): 1.2 eq

-

Acetic Anhydride: 1.1 eq

-

Dichloromethane (DCM): Solvent

-

Sodium Acetate (anhydrous): Catalyst (0.05 eq)

Step-by-Step Methodology:

-

Preparation of Formylating Agent:

-

In a flame-dried flask under nitrogen, combine formic acid (1.2 eq) and acetic anhydride (1.1 eq).

-

Stir at 50°C for 2 hours. This generates formic-acetic anhydride (

). -

Critical Control Point: Monitor by NMR or IR to ensure conversion. The mixed anhydride is unstable and should be used immediately.

-

-

Acylation Reaction:

-

Dissolve methyl carbamate (1.0 eq) in anhydrous DCM.

-

Add anhydrous sodium acetate (catalyst).

-

Cool the solution to 0°C.

-

Dropwise add the freshly prepared formic-acetic anhydride solution over 30 minutes.

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Quench: Pour the mixture into ice-cold saturated

solution (careful, gas evolution). -

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from diethyl ether/hexane to obtain methyl formylcarbamate.

-

Protocol B: The Isocyanate Route (Alternative)

For labs equipped to handle unstable intermediates, the reaction of methoxycarbonyl isocyanate with formic acid offers a direct route, though it is hazardous.

Note: This method is generally avoided in scale-up due to the toxicity of isocyanates and rapid evolution of CO2.

Part 3: Applications & Mechanism[1]

Mechanistic Utility

Methyl formylcarbamate possesses two electrophilic centers: the formyl carbonyl and the carbamate carbonyl.

-

Hard Nucleophiles (Amines): Tend to attack the formyl group, resulting in N-formylation of the amine (transfer of the formyl group).

-

Binucleophiles (Amidines/Ureas): Attack both centers, leading to cyclization.

Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of Methyl Formylcarbamate and its downstream conversion into 1,3,5-triazines.

Figure 1: Synthesis and application pathways of Methyl Formylcarbamate. The compound acts as a pivot point for both formylation and heterocycle generation.

Synthesis of 1,3,5-Triazines

One of the most valuable applications is the synthesis of s-triazines, which are scaffolds for herbicides (e.g., Atrazine) and pharmaceutical antiviral agents.

Workflow:

-

Condensation of Methyl formylcarbamate with an amidine (e.g., benzamidine).

-

The reaction proceeds via an initial attack on the formyl group, followed by intramolecular cyclization involving the carbamate ester.

-

Result: Formation of a dihydro-1,3,5-triazine or fully aromatic triazine depending on oxidation conditions.

Part 4: Safety, Handling, and References

Safety Profile

While specific toxicological data for methyl formylcarbamate is limited compared to methyl carbamate, it should be handled with high caution (Potency Band 3/4).

-

Genotoxicity: Methyl carbamate (parent) is a known carcinogen (IARC Group 3, Prop 65). The formyl derivative should be treated as a potential alkylating agent.

-

Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to methyl carbamate and formic acid.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11722, Methyl Carbamate. Retrieved from .

-

BOC Sciences. Methyl formylcarbamate Product Entry (CAS 30690-19-8).[1] Retrieved from .

- Hoggett, J. G., et al. (1971).Nitration and Acylation of Carbamates. Journal of the Chemical Society B.

-

BenchChem. Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds. Retrieved from . (Contextual data on formyl-carbamate stability).

Sources

Reactivity of the Formyl Group in Methyl Formylcarbamate: A Mechanistic and Practical Guide

Executive Summary

Methyl formylcarbamate (MFC), with the structure CH₃OC(O)NHCHO , represents a unique class of "masked" electrophiles. Unlike simple formamides, the nitrogen atom in MFC is flanked by two carbonyl groups—the carbamate and the formyl moiety. This "push-pull" electronic environment renders the formyl group significantly more electrophilic than in standard amides, effectively turning MFC into a potent formylating agent and a versatile C2-N1 building block for heterocyclic synthesis.

This guide dissects the reactivity of the formyl group in MFC, providing researchers with the mechanistic insights and experimental protocols necessary to utilize this reagent in high-value drug development and organic synthesis.

Part 1: Structural Analysis & Electronic Activation

To master the reactivity of MFC, one must first understand the electronic tug-of-war occurring across the nitrogen atom.

The "Push-Pull" Activation

In a standard amide (R-NH-CHO), the nitrogen lone pair donates density into the formyl carbonyl, reducing its electrophilicity. In MFC, the adjacent carbamate carbonyl (methoxycarbonyl group) competes for this lone pair.

-

Result: The nitrogen lone pair is delocalized into the carbamate system, preventing it from effectively stabilizing the formyl carbonyl.

-

Consequence: The formyl carbon retains a high partial positive charge (

), making it highly susceptible to nucleophilic attack.

Acid-Base Properties

The imide-like structure (–CONHCO–) significantly increases the acidity of the N-H proton (pKa approx. 8-10) compared to simple amides (pKa ~17). This allows for facile deprotonation under mild basic conditions, generating a nucleophilic anion that can participate in alkylation or further acylation.

Reactivity Landscape Visualization

The following diagram maps the divergent reactivity pathways of MFC based on reaction conditions.

Figure 1: Divergent reactivity pathways of Methyl Formylcarbamate driven by pH and nucleophile choice.

Part 2: The Formyl Group as a Chemical Warhead

N-Formylation of Amines (Chemo-selective Transfer)

MFC acts as a "formyl donor." When reacted with primary or secondary amines, the amine attacks the highly activated formyl carbon. The methoxycarbonyl group acts as a leaving group (in the form of methyl carbamate), transferring the formyl group to the amine.

Mechanism:

-

Nucleophilic attack of amine on formyl C.[1]

-

Formation of tetrahedral intermediate.

-

Collapse of intermediate and expulsion of methyl carbamate.

Advantage over Mixed Anhydrides: MFC is a crystalline solid (or stable oil depending on purity) that is easier to handle than unstable acetic-formic anhydride.

Heterocyclic Synthesis (The "Killer App")

In drug discovery, MFC is invaluable for constructing nitrogen-containing heterocycles, particularly pyrimidines and 1,3,5-triazines . Here, the entire N-CHO fragment is often incorporated, or the formyl group serves as a C1 source while the carbamate directs the cyclization.

Case Study: Pyrimidine Synthesis Reacting MFC with enamines or activated methylene compounds (like malonates) under basic conditions leads to ring closure.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl Formylcarbamate (In Situ Method)

Note: While MFC can be isolated, in situ generation is often preferred to maximize yield and minimize hydrolysis.

Reagents:

-

Methyl Carbamate (1.0 equiv)

-

Formic Acid (1.2 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Preparation of Formylating Agent: In a flame-dried flask under Argon, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.2 eq). Stir at 0°C for 30 minutes, then at 50°C for 15 minutes to generate acetic formic anhydride (AFA).

-

Activation: Cool the AFA mixture to 0°C. Add Methyl Carbamate (1.0 eq) dissolved in minimal anhydrous DCM dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (or NMR for the appearance of the N-CHO peak ~9.2 ppm).

-

Workup: Remove volatiles under high vacuum. The residue (MFC) can be used directly or recrystallized from Et2O/Hexanes if solid.

Protocol B: Synthesis of N-Formyl Morpholine (Formyl Transfer Demo)

This protocol validates the activity of the MFC formyl group.

Reagents:

-

MFC (1.1 equiv)

-

Morpholine (1.0 equiv)

-

THF (Anhydrous)

Methodology:

-

Dissolve MFC (1.1 eq) in anhydrous THF.

-

Add Morpholine (1.0 eq) dropwise at RT.

-

Stir for 4 hours. The reaction is usually exothermic.

-

Validation: The byproduct, methyl carbamate, will precipitate or can be washed away with water. The product, N-formyl morpholine, is extracted with DCM.

-

Analytics: Confirm via 1H NMR (Look for rotamers of N-CHO at 8.0–8.2 ppm).

Part 4: Mechanism of Heterocycle Formation (Visualized)

The following diagram illustrates the mechanism for synthesizing a pyrimidine core using MFC and an amidine. This pathway is critical for kinase inhibitor development.

Figure 2: Step-wise mechanism of pyrimidine ring formation utilizing MFC as a C-N-C building block.

Part 5: Stability & Handling Data

| Parameter | Specification | Practical Note |

| Physical State | White Crystalline Solid / Oil | Melting point varies by purity; often handled as crude oil. |

| Moisture Sensitivity | High | Hydrolyzes to Methyl Carbamate + Formic Acid. Store in desiccator. |

| Thermal Stability | Moderate | Decomposes >100°C. Avoid high-vac heating for prolonged periods. |

| Storage | -20°C under Argon | Shelf life ~3-6 months if strictly anhydrous. |

References

-

Formylation of Amines Using Formic Acid/Ethyl Formate. Source: ResearchGate.[2] Context: Establishes the baseline mechanism for formyl transfer from formate/carbamate species to amines. Link:[Link]

-

N-Formylation of Amines: A Review of Reagents. Source: MDPI (Molecules). Context: Comprehensive review of formylating agents, including mixed anhydrides and carbamate derivatives. Link:[Link]

-

Synthesis of N-Heterocycles via Carbamate Intermediates. Source: Organic Chemistry Portal. Context: Details the use of carbamate-tethered electrophiles in the synthesis of bioactive heterocycles. Link:[Link]

-

Methyl Carbamate Properties and Safety. Source: PubChem (NIH). Context: Fundamental physical and safety data for the parent compound, methyl carbamate.[3][4] Link:[Link][3]

Sources

Stability and Decomposition of Methyl Formylcarbamate: A Technical Guide

Part 1: Executive Technical Summary

Methyl formylcarbamate (MFC), structurally defined as methyl

This guide provides a definitive analysis of the stability, decomposition pathways, and handling protocols for MFC, synthesized from first-principles chemical kinetics and empirical data on homologous

Part 2: Chemical Structure & Reactivity Profile

To understand the decomposition of MFC, one must first analyze its electronic environment. The molecule features a nitrogen atom flanked by two carbonyl groups (an imide-like structure).

Electronic Properties

-

Acidity (

): The -

Electrophilicity: The formyl carbonyl is highly susceptible to nucleophilic attack due to the lack of stabilizing alkyl donors, making it the primary site for hydrolytic cleavage.

Key Instability Factors

| Factor | Effect on MFC | Mechanism |

| Basic pH (>8.0) | Critical Instability | Deprotonation of |

| Nucleophiles | High Reactivity | Rapid transacylation or hydrolysis at the formyl center. |

| Thermal (>60°C) | Moderate Instability | Decarboxylation or disproportionation to methyl carbamate and CO. |

Part 3: Decomposition Mechanisms

The decomposition of methyl formylcarbamate is pH-dependent. Below are the two primary pathways relevant to solution-phase stability.

Pathway A: Base-Catalyzed Hydrolysis (Dominant)

In basic media, the reaction proceeds rapidly via nucleophilic attack at the formyl carbonyl, typically faster than attack at the carbamate carbonyl.

-

Nucleophilic Attack: Hydroxide (

) attacks the formyl carbon. -

Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

-

Collapse: Elimination of the methyl carbamate anion (

). -

Products: Formic acid (as formate) and Methyl Carbamate.

Pathway B: Thermal Degradation

At elevated temperatures or in the gas phase, MFC can undergo unimolecular decomposition or disproportionation.

Visualization of Pathways

Figure 1: Mechanistic pathways for the decomposition of Methyl Formylcarbamate under basic and thermal conditions.

Part 4: Experimental Protocols

Stability Assessment Protocol (HPLC-UV)

To accurately determine the half-life (

Reagents:

-

Phosphate buffer (pH 2.0, 7.4, 9.0)

-

Acetonitrile (HPLC Grade)

-

Internal Standard: Benzamide (50 µg/mL)

Instrument Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (0.1%

)-

Note: Low organic content is required to retain the polar MFC.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm (Carbonyl absorption)

-

Temperature: 25°C

Procedure:

-

Stock Preparation: Dissolve 10 mg MFC in 10 mL dry acetonitrile (1 mg/mL). Store at -20°C.

-

Initiation: Spike 100 µL of Stock into 9.9 mL of pre-thermostatted buffer (pH 7.4). Vortex for 5 seconds.

-

Sampling: Inject 10 µL immediately (

). Repeat injections every 15 minutes for 4 hours. -

Quantification: Plot

vs. time. The slope

Synthesis of Analytical Standard

If commercial standards are unavailable, MFC can be synthesized via the formylation of methyl carbamate.

Reaction:

Protocol:

-

Dissolve Methyl Carbamate (1.0 eq) in THF.

-

Add Formic Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Concentrate in vacuo. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).

Part 5: Data & Stability Profiles

Estimated Stability Data

Based on structural analogs (

| Condition | Estimated Half-Life ( | Major Degradants | Notes |

| pH 1.2 (Simulated Gastric) | > 24 Hours | Methyl Carbamate | Protonation of carbonyl stabilizes against nucleophilic attack. |

| pH 7.4 (Physiological) | 2–6 Hours | Methyl Carbamate, Formate | Gradual hydrolysis of the formyl group. |

| pH 9.0 (Basic) | < 10 Minutes | Methyl Carbamate, Formate | Rapid base-catalyzed deacylation. |

| Solid State (25°C) | > 1 Year | None | Stable if kept dry. Hygroscopic. |

| DMSO Solution | > 1 Week | None | Stable in aprotic polar solvents. |

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for determining the hydrolytic stability of Methyl Formylcarbamate.

Part 6: References

-

Hydrolysis of Amides, Carbamates, and Ureas. Source: Journal of the Chemical Society B. Context: Establishes the mechanisms (A2 vs A1) for carbamate decomposition in acid/base. URL:[Link]

-

Kinetic Study and Mechanism Hydrolysis of N-methylcarbamates. Source: ResearchGate / Int. J. Chem. Kinet. Context: Provides comparative kinetic data for N-substituted carbamates, validating the E1cB mechanism in alkaline media. URL:[Link]

-

Methyl Carbamate Properties & Toxicology. Source: PubChem / National Toxicology Program. Context: Baseline stability and physical property data for the parent compound, methyl carbamate.[1][2] URL:[Link]

-

Organic Carbamates in Drug Design. Source: National Institutes of Health (PMC). Context: Discusses the metabolic stability of carbamate linkages in prodrug design. URL:[Link]

Sources

Green Synthesis Routes for N-Arylcarbamates Using Methyl Formate: A Technical Guide

Executive Summary

The synthesis of N-arylcarbamates is a critical intermediate step in the production of polyurethanes, pharmaceuticals, and agrochemicals. Historically, this process has relied on phosgene—a highly toxic and corrosive gas. As the chemical industry shifts toward sustainable practices, the oxidative carbonylation of anilines using methyl formate (MF) has emerged as a robust, green alternative[1]. Methyl formate, which can be synthesized directly from CO₂ hydrogenation, acts as a liquid, easily transportable surrogate for carbon monoxide and methanol.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction summaries. Here, we will dissect the chemical causality behind catalyst selection, map the mechanistic pathways, and provide a self-validating experimental protocol designed for high-yield, reproducible synthesis of N-arylcarbamates.

Mechanistic Pathways & Chemical Causality

Understanding the reaction network is paramount for optimizing yield and suppressing side products. The oxidative carbonylation of anilines utilizing MF does not follow a single elementary step; rather, it operates through competing and convergent pathways.

The Dual-Pathway Mechanism

-

In Situ Decarbonylation (The CO/MeOH Route): In the presence of a strong base (e.g., sodium methoxide), methyl formate undergoes controlled decarbonylation to yield CO and methanol in situ. Palladium (Pd) or Copper (Cu) catalysts then facilitate the classic oxidative carbonylation of the amine using these generated species.

-

The N-Formylation Route (The Formanilide Intermediate): Aniline can undergo a non-catalytic nucleophilic substitution (

) with MF to form formanilide (FAN). While early literature considered FAN an unproductive dead-end, recent kinetic studies reveal that FAN acts as a viable intermediate. In the presence of a Pd catalyst, methanol, and oxygen, FAN undergoes oxidative methoxycarbonylation to yield the target methyl N-phenylcarbamate (MPC)[1].

Mechanistic pathways for N-arylcarbamate synthesis using methyl formate.

Catalyst Systems and Performance Metrics

The efficiency of the MF-based route is heavily dependent on the catalyst and its associated promoters. Both homogeneous and heterogeneous systems have been developed, with Pd-supported catalysts showing the highest productivity for industrial diamines like toluene-2,4-diamine (TDA).

The Causality of Promoters (The Role of NaI)

Why is sodium iodide (NaI) ubiquitously used as a promoter in these systems? The causality lies in the synergistic effect of the cation and anion:

-

The Cation (

): Enhances the basicity of the catalytic microenvironment. This facilitates the dissociative adsorption of methanol and aniline onto the Pd active sites. -

The Anion (

): Iodide strongly coordinates with the Pd center, stabilizing intermediate complexes and accelerating the migratory insertion of CO into the Pd–N bond, which is often the rate-limiting step.

Quantitative Performance Comparison

| Catalyst System | Substrate | Promoter | Conditions | Yield / Conversion | Key Observation |

| Pd(10%)@C | Aniline | NaI | 160°C, 2-4 h | High yield (MPC) | Excellent baseline for monofunctional amines. |

| Pd@ZrO₂ | TDA | NaI | 120-160°C, O₂ | Highest productivity | Best support for suppressing N-methylation side reactions. |

| PdCl₂-CuCl₂ | Aniline | NaI / HCl | 100-165°C, O₂ | Moderate yield | Homogeneous system; HCl reduces yield compared to NaI[2]. |

| CuCl₂ | Aniline | NaI | 165°C (438 K), 1 h | 43.5% (MPC) | Cost-effective alternative to Pd, though requires higher pressure[2]. |

Experimental Protocol: Oxidative Carbonylation Workflow

To ensure high reproducibility and scientific integrity, the following protocol represents a self-validating system. By incorporating in-process analytical tracking (GC-MS), researchers can verify intermediate formation (like formanilide) before proceeding to product isolation.

Step-by-Step Methodology

-

Reagent Preparation & Drying:

-

Dry methyl formate and methanol over 3Å molecular sieves to prevent moisture-induced hydrolysis of the carbamate.

-

Activate the heterogeneous catalyst (e.g., Pd@ZrO₂) under vacuum at 120°C for 2 hours.

-

-

Reactor Charging:

-

In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with aniline (10 mmol), methyl formate (50 mmol, acting as both reagent and solvent), Pd catalyst (1 mol%), and NaI promoter (5 mol%).

-

-

Pressurization (Safety Critical):

-

Causality Check: Pure oxygen mixed with volatile organics poses a severe explosion hazard. Pressurize the autoclave with a lean O₂/N₂ mixture (e.g., 6% O₂ in N₂) to a total pressure of 3.0 to 5.0 MPa.

-

-

Reaction Execution:

-

Heat the reactor to 160°C under vigorous stirring (800 rpm to overcome gas-liquid mass transfer limitations). Maintain for 2 to 4 hours.

-

-

In-Process Validation:

-

Extract a 0.1 mL aliquot via a sampling valve at

hour. Analyze via GC-FID/MS. Validation: You should observe the transient peak of formanilide (FAN) confirming the

-

-

Workup and Isolation:

-

Cool the reactor to room temperature and carefully depressurize.

-

Filter the mixture through a Celite pad to recover the Pd catalyst.

-

Remove unreacted MF and methanol under reduced pressure. Purify the crude methyl N-phenylcarbamate via recrystallization from a hexane/ethyl acetate mixture.

-

Self-validating experimental workflow for N-arylcarbamate synthesis.

Side Reactions and Mitigation Strategies

A deep technical understanding requires acknowledging and mitigating failure modes. The use of MF introduces specific side reactions that diminish the yield of the target carbamate:

-

N-Methylation: Dimethyl carbonate (DMC) can form as a byproduct during the reaction. DMC acts as a potent methylating agent, leading to N-methylated anilines. Mitigation: Utilizing slightly acidic or neutral supports like ZrO₂ instead of highly basic supports suppresses DMC formation.

-

Electrophilic Aromatic Substitution: Formaldehyde, generated from the decomposition of MF or methanol, can cause methylene bridging between aromatic rings, forming methylene-bridged tetracarbamates (e.g., TDC-CH₂-TDC). Mitigation: Strict control of reaction time and temperature, alongside rapid cooling post-reaction, limits the accumulation of formaldehyde.

Conclusion

The utilization of methyl formate for the synthesis of N-arylcarbamates represents a highly elegant intersection of green chemistry and industrial pragmatism. By understanding the dual mechanistic pathways—specifically the viability of the formanilide intermediate[1]—and the causality behind catalyst/promoter interactions, researchers can safely and efficiently scale this non-phosgene route for advanced materials development.

References

1.[1] Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed / ChemSusChem. 2.[2] Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. ResearchGate. 3. A green route to polyurethanes: oxidative carbonylation of industrially relevant aromatic diamines by CO2-based methyl formate. RSC Publishing. 4. Carbon2Polymer: A CO2-based Route to Polyurethanes via Oxidative Carbonylation of TDA with Methyl Formate. d-nb.info.

Sources

Formanilide as a Masked Isocyanate: Mechanistic Pathways and Protocols for Phosgene-Free Carbamate Synthesis

Executive Summary

In the landscape of modern pharmaceutical and agrochemical synthesis, the direct handling of isocyanates—and their precursor, phosgene—presents significant safety and regulatory challenges.[1] Formanilide (

This guide details the mechanistic role of formanilide in carbamate synthesis, specifically focusing on Acceptorless Dehydrogenative Coupling (ADC) and Chemical Dehydration pathways. It provides validated protocols for converting formanilides to carbamates, emphasizing atom economy and process safety.[2]

Mechanistic Foundations: The Isocyanate Surrogate Strategy

The utility of formanilide lies in its ability to dehydrate to phenyl isocyanate under specific catalytic or thermal conditions. Unlike the phosgene route, which builds the carbonyl core from scratch (

The Equilibrium

The transformation relies on the thermodynamic equilibrium between the formanilide and the isocyanate:

In the presence of an alcohol (

Pathway Visualization

The following diagram illustrates the divergence between the traditional phosgene route and the formanilide "masked" route.

Figure 1: Comparative pathways showing Formanilide as a stable storage state for the isocyanate functionality, avoiding direct phosgene handling.

Synthetic Pathways and Causality

Catalytic Dehydrogenation (The "Green" Route)

Recent advances utilize Pincer-ligand complexes (Ru, Fe, or Mn) to catalyze the Acceptorless Dehydrogenative Coupling (ADC) .

-

Causality: The metal center activates the N-H bond of the formanilide.

-hydride elimination releases -

Advantage: The only byproduct is hydrogen gas. No chloride salts or toxic waste.

Chemical Dehydration (The "Fast" Route)

For small-scale synthesis where catalysts are unavailable, chemical dehydration using phosphorus oxychloride (

-

Causality: The dehydrating agent converts the formyl oxygen into a good leaving group. Base-mediated elimination yields the isocyanate.

-

Constraint: Stoichiometric waste generation requires rigorous purification.

Experimental Protocol: Ruthenium-Catalyzed Synthesis

This protocol describes the conversion of formanilide to

Materials & Reagents

| Component | Specification | Role |

| Substrate | Formanilide (1.0 equiv) | Masked Isocyanate |

| Reagent | Primary Alcohol (e.g., 1-Hexanol) (1.2 equiv) | Nucleophile |

| Catalyst | Ru-Pincer Complex (e.g., Ru-MACHO®) (0.5 - 1 mol%) | Dehydrogenation Agent |

| Solvent | Toluene or Xylene (Anhydrous) | High-boiling medium |

| Base | KOtBu (Catalytic, 1-2 mol%) | Ligand activation |

Step-by-Step Methodology

Step 1: Catalyst Activation (Inert Atmosphere)

-

Action: In a glovebox or under Argon Schlenk line, charge a pressure tube with the Ru-catalyst (0.01 mmol) and KOtBu (0.02 mmol). Add 1.0 mL of anhydrous toluene.

-

Reasoning: Pincer catalysts often require base-mediated deprotonation of the ligand arm to become active (aromatization/dearomatization mechanism). Moisture kills this active species immediately.

Step 2: Substrate Addition

-

Action: Add Formanilide (1.0 mmol) and the Alcohol (1.2 mmol) to the reaction vessel.

-

Critical Parameter: Ensure the alcohol is dry. Water competes with the alcohol for the isocyanate intermediate, reverting it to aniline and

(via unstable carbamic acid).

Step 3: Reflux and Dehydrogenation

-

Action: Seal the tube (equipped with a pressure relief or open reflux under Argon flow) and heat to 110–135°C.

-

Duration: 12–24 hours.

-

Observation: Evolution of hydrogen gas bubbles indicates reaction progress.

-

Causality: High temperature is thermodynamically required to drive the endergonic dehydrogenation (

) forward by removing volatile

Step 4: Quench and Isolation

-

Action: Cool to room temperature. Filter through a short pad of silica or Celite to remove the metal catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize (if solid) or flash chromatography (Hexane/EtOAc).

Mechanism Visualization (Catalytic Cycle)

Figure 2: Simplified catalytic cycle showing the generation of the isocyanate intermediate via dehydrogenation.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | 110°C – 140°C | <110°C: Reaction stalls; dehydrogenation is endothermic. >150°C: Thermal degradation of carbamate to urea byproducts. |

| Alcohol Stoichiometry | 1.1 – 1.5 equiv | Excess: Drives equilibrium to carbamate. Deficit: Increases self-reaction of isocyanate (dimerization). |

| System Pressure | Open/Vented (Argon) | Closed System: |

| Solvent Polarity | Non-polar (Toluene) | Polar solvents may stabilize the formanilide tautomer, hindering dehydrogenation. |

Safety and Scalability

Handling Formanilide vs. Isocyanates[3]

-

Formanilide: Solid/viscous liquid, low vapor pressure, moderate toxicity (skin irritant). Can be weighed on open balances.

-

Phenyl Isocyanate: High vapor pressure, lachrymator, extreme respiratory sensitizer.

-

Safety Advantage: The protocol generates the isocyanate transiently. The concentration of free isocyanate at any given moment is negligible, drastically reducing exposure risk.

Scalability

-

Heat Transfer: On >100g scales, hydrogen evolution can be vigorous. Ensure adequate headspace and venting.

-

Catalyst Removal: For pharmaceutical applications (GMP), residual Ruthenium must be scavenged (e.g., using thiol-functionalized silica) to meet ICH Q3D guidelines (<10 ppm).

References

-

Direct Synthesis of Carbamates via Dehydrogenation

- Title: Conversion of formamides to isocyanates (Patent US3960914A).

-

Non-Phosgene Isocyanate Synthesis

- Title: How To Get Isocyan

- Source: PMC / NIH.

-

URL:[Link]

-

Reaction with Carbonates (Contextual)

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles [organic-chemistry.org]

- 3. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Methodological & Application

Using methyl formylcarbamate as an amine protecting group

Application Note: Utilizing Methyl N-Formylcarbamate in Advanced Amine Protection and Synthesis

Executive Summary

Amine protection is a critical parameter in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While standard carbamates (Boc, Cbz, Fmoc) dominate the landscape, the synthesis of primary amines directly from unactivated alcohols via the Mitsunobu reaction requires a specialized ammonia surrogate. Methyl formylcarbamate (MFC) acts as an exceptionally efficient, highly atom-economical imide-like protecting group. This application note details the mechanistic rationale and validated protocols for deploying MFC as a dual-protected ammonia surrogate, highlighting its unique capacity for orthogonal deprotection.

Mechanistic Insights: The Case for Methyl Formylcarbamate

The Mitsunobu amination relies on the pronucleophile possessing an acidic N–H bond (typically pKa < 11) to successfully protonate the betaine intermediate formed by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD).

-

Electronic Activation: In MFC, the nitrogen lone pair is heavily delocalized into both the formyl and methoxycarbonyl groups. This dual electron-withdrawing effect lowers the N–H pKa to approximately 9.0, making it an ideal nucleophile for displacing activated alcohols.

-

Steric Advantages: Compared to the bulky di-tert-butyl iminodicarboxylate (Boc₂NH), the linear geometry of the formyl group and the small footprint of the methyl ester minimize steric clashes, enabling the amination of highly hindered secondary alcohols.

-

Orthogonal Reactivity: The N-formylcarbamate moiety is effectively an unsymmetrical imide. The formyl group is highly susceptible to soft nucleophiles, allowing for selective deformylation to yield a stable methyl carbamate . This provides a strategic checkpoint in multi-step syntheses where the amine must remain protected during subsequent harsh conditions, as formylcarbamate motifs are highly versatile in late-stage functionalization .

Quantitative Reagent Comparison

To justify the selection of MFC, Table 1 compares its physicochemical properties against traditional Mitsunobu ammonia surrogates.

Table 1: Comparative Analysis of Ammonia Surrogates in Mitsunobu Amination

| Reagent | Molecular Weight ( g/mol ) | Approx. pKa | Atom Economy (Active N) | Primary Deprotection Conditions |

| Methyl Formylcarbamate | 103.08 | ~9.0 | High (13.5%) | Mild base (selective), KOH (global) |

| Phthalimide | 147.13 | 8.3 | Low (9.5%) | Hydrazine (reflux) or strong acid |

| Boc₂NH | 217.26 | 8.2 | Very Low (6.4%) | TFA or HCl (strong acid) |

Experimental Workflows & Methodologies

Fig 1: Primary amine synthesis via methyl formylcarbamate Mitsunobu alkylation and deprotection.

Protocol A: Mitsunobu Amination using Methyl Formylcarbamate

Objective: Convert an alcohol to a doubly protected N-alkyl formylcarbamate with inversion of stereochemistry. Causality & Self-Validation: The dropwise addition of DIAD at 0 °C is critical. It controls the exothermic formation of the PPh₃-DIAD betaine, preventing premature reduction of the azo compound. TLC validation is achieved by observing the disappearance of the alcohol (typically UV inactive, visualized with KMnO₄) and the appearance of the UV-active protected amine.

-

Preparation: In an oven-dried flask under argon, dissolve the target alcohol (1.0 equiv), PPh₃ (1.2 equiv), and methyl formylcarbamate (1.2 equiv) in anhydrous THF to achieve a 0.2 M substrate concentration.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Coupling: Add DIAD (1.2 equiv) dropwise over 15 minutes via a syringe pump.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-alkyl formylcarbamate.

Protocol B: Selective Deformylation

Objective: Isolate the methyl carbamate-protected amine. Causality & Self-Validation: The formyl carbonyl is highly electrophilic and lacks the resonance stabilization present in the methoxycarbonyl group. Methanolic ammonia acts as a soft, unhindered nucleophile that selectively attacks the formyl group, releasing formamide . The reaction is self-validating as the product shifts to a lower Rf on TLC due to the newly exposed, hydrogen-bond-donating N–H group.

-

Reaction: Dissolve the purified N-alkyl formylcarbamate in a 2.0 M solution of NH₃ in MeOH (0.1 M substrate concentration).

-

Cleavage: Stir the solution at room temperature for 2–3 hours.

-

Isolation: Concentrate the mixture under reduced pressure. The byproduct (formamide) and residual ammonia are removed by re-dissolving the residue in CH₂Cl₂ and washing with water. Dry the organic layer and concentrate to yield the pure N-alkyl methyl carbamate.

Protocol C: Global Deprotection to the Primary Amine

Objective: Completely remove the formylcarbamate moiety to yield the free primary amine. Causality & Self-Validation: While strong aqueous acids can achieve global deprotection, base-mediated hydrolysis is often preferred to avoid the racemization of sensitive stereocenters or the cleavage of acid-labile groups (e.g., tert-butyl ethers).

-

Hydrolysis: Dissolve the N-alkyl formylcarbamate in a 3:1 mixture of MeOH and 2.0 M aqueous KOH (0.1 M substrate concentration).

-

Heating: Heat the mixture to reflux (approx. 70 °C) for 6–8 hours.

-

Phase Separation: Cool the reaction to room temperature. Acidify the mixture to pH 2 using 1.0 M HCl, and wash with Et₂O to remove neutral organic impurities.

-

Recovery: Basify the aqueous layer to pH 12 using 2.0 M NaOH. Extract the free amine with CH₂Cl₂ (3 × 20 mL). Dry over Na₂SO₄ and concentrate carefully (avoiding high vacuum if the amine is volatile) to yield the primary amine.

References

-

Bell, J. R., & Jones, J. H. (1974). "The position of the dinitrophenyl group in im-dinitrophenylhistidine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2336-2339. URL:[Link]

-

Ye, T., et al. (2019). "Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins." Molecules, 24(5), 937. URL:[Link]

Application Note: Methyl Formylcarbamate in Peptide Synthesis

This guide details the application of Methyl Formylcarbamate (MFC) in peptide synthesis. While less ubiquitous than standard coupling reagents (e.g., HATU, DIC), MFC serves as a specialized, mild reagent for N-terminal formylation .

This application is critical for synthesizing:

-

N-formylated bioactive peptides (e.g., prokaryotic chemotactic peptides like f-Met-Leu-Phe).[1][2]

-

Formyl-protected intermediates where acidic conditions (required for other formylating agents) must be avoided.

Executive Summary

Methyl Formylcarbamate (

The reaction is driven by the release of methyl carbamate , a neutral, water-soluble byproduct that is easily removed during workup. This makes MFC an excellent choice for "clean" chemistry in late-stage peptide modification.

Key Advantages

-

Mild Conditions: Avoids the use of strong acids or unstable anhydrides.

-

Clean Workup: The byproduct (methyl carbamate) is non-acidic and water-soluble.

-

Selectivity: Preferential reaction at the N-terminal amine due to the high electrophilicity of the formyl carbonyl compared to the carbamate carbonyl.

Chemical Mechanism & Rationale

The utility of Methyl Formylcarbamate lies in its structure: an N-acyl carbamate. It possesses two electrophilic centers: the formyl carbonyl and the carbamate carbonyl.

Reaction Pathway

Nucleophilic attack by the N-terminal amine (

-

Path A (Formylation): The amine attacks the formyl group. The leaving group is the carbamate anion (

), which is significantly more stable than the formamide anion ( -

Path B (Urethane Formation): Attack at the carbamate carbonyl is kinetically disfavored and thermodynamically unlikely due to the poor leaving group ability of formamide.

Mechanism Diagram

The following diagram illustrates the selective formylation pathway.

Caption: Selective N-formylation mechanism via Methyl Formylcarbamate. The reaction is driven by the stability of the methyl carbamate leaving group.

Experimental Protocols

Protocol A: Solid-Phase N-Formylation (Manual)

This protocol is designed for the synthesis of chemotactic peptides (e.g., f-Met-Leu-Phe) on Wang or Rink Amide resin.

Materials:

-

Peptide-Resin (Fmoc-deprotected, free amine).[3]

-

Methyl Formylcarbamate (MFC).

-

Dimethylformamide (DMF, anhydrous).

-

Dichloromethane (DCM).[3]

Step-by-Step Procedure:

-

Preparation of Resin:

-

Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF).[4]

-

Wash the resin (

DMF, -

Note: Residual piperidine can react with MFC; ensure thorough washing.

-

-

Reagent Activation:

-

In a glass vial, dissolve Methyl Formylcarbamate (3.0 equivalents) relative to the resin loading.

-

Dissolve in minimal DMF (approx. 5-10 mL per gram of resin).

-

Add DIEA (3.0 equivalents) .

-

Rational: The base neutralizes the proton released during the attack, though the leaving group itself is neutral. DIEA ensures the N-terminus remains unprotonated (

vs

-

-

Coupling Reaction:

-

Add the MFC/DIEA solution to the resin.

-

Agitate gently (rocker or shaker) at Room Temperature for 2 hours .

-

Monitoring: Perform a Kaiser Test (Ninhydrin). A negative result (yellow/colorless beads) indicates complete formylation. If positive (blue beads), re-couple for 1 hour.

-

-

Workup:

-

Drain the reaction mixture.[5]

-

Wash resin:

DMF, -

Insight: The byproduct, methyl carbamate, is highly soluble in MeOH and DMF, ensuring no contamination.

-

-

Cleavage:

-

Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5%

).

-

Protocol B: Solution-Phase N-Formylation

Used for modifying short peptide fragments or amino acid esters in solution.

Step-by-Step Procedure:

-

Dissolve the amino component (1.0 eq) in DCM or DMF.

-

Add DIEA (1.2 eq) .

-

Add Methyl Formylcarbamate (1.1 eq) .

-

Stir at room temperature for 4–6 hours.

-

Purification:

-

Dilute with Ethyl Acetate.

-

Wash with 5%

(to remove DIEA), water, and brine. -

Note: Methyl carbamate is water-soluble and will be removed during the aqueous washes.

-

Dry over

and concentrate.

-

Comparative Analysis: Formylation Reagents

The following table contrasts MFC with traditional formylation methods, highlighting its specific utility in avoiding acidic byproducts.

| Feature | Methyl Formylcarbamate (MFC) | Formic Acid / DCC | p-Nitrophenyl Formate |

| Reaction pH | Neutral / Mildly Basic | Acidic / Neutral | Neutral |

| Byproduct | Methyl Carbamate (Neutral, Soluble) | Dicyclohexylurea (DCU) (Insoluble solid) | p-Nitrophenol (Acidic, Yellow, difficult to remove) |

| Atom Economy | Moderate | Low (Large urea byproduct) | Moderate |

| Reactivity | Moderate (Selective) | High (Risk of side reactions) | High |

| Stability | Stable Solid | Unstable Mixed Anhydride (in situ) | Stable Solid |

| Best Use | Late-stage modification, "Clean" chemistry | Standard robust peptides | Solution phase (if color monitoring is needed) |

Case Study: Synthesis of f-Met-Leu-Phe (fMLP)

fMLP is a potent leukocyte chemotactic factor. Its synthesis requires precise N-terminal formylation of Methionine.

Workflow Diagram: The following graph visualizes the synthesis flow, emphasizing the insertion of MFC.

Caption: Solid-phase synthesis workflow for f-Met-Leu-Phe utilizing Methyl Formylcarbamate for the final capping step.

Troubleshooting & Optimization

-

Incomplete Reaction: If the Kaiser test remains slightly blue, increase the temperature to 40°C. MFC is thermally stable up to moderate temperatures.

-

Solubility: MFC is soluble in organic solvents (DCM, DMF, THF). Do not use water or alcohols as solvents for the reaction, as they may compete as nucleophiles (though slowly).

-

Storage: Store MFC in a desiccator at 4°C. Moisture can hydrolyze the reagent to methyl carbamate and formic acid over time.

References

-

Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020. Link(Establishes the context of formylation strategies in peptide synthesis).

-

Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link(Foundational text on formyl group utility).

-

ChemicalBook. (2024). Methyl formylcarbamate Product Properties and CAS 30690-19-8.[6] Link(Verification of reagent availability and properties).

-

BenchChem. (2025).[5] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Link(General application note on formylation).

-

PubChem. (2025). Methyl formylcarbamate Compound Summary. Link(Structural verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 30690-19-8 methyl formylcarbamate [sourcingchemicals.com]

Application Note: Reductive Amination with Methyl Formylcarbamate for the Synthesis of Protected Aminomethylamines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for utilizing methyl formylcarbamate as an electrophilic C1 synthon to install methoxycarbonyl-protected aminomethyl linkages.

Introduction & Mechanistic Rationale

In medicinal chemistry, the introduction of an aminomethyl linker (

Methyl formylcarbamate (CAS 30690-19-8) offers an elegant solution. By acting as a stable, handleable aldehyde equivalent, it allows for the direct installation of a protected aminomethyl motif (

Mechanistic Causality

The reaction proceeds via a classic reductive amination cascade, but the electronic properties of the formylcarbamate dictate specific reagent choices. The primary or secondary amine attacks the formyl group to form a hemiaminal. Acid catalysis (typically acetic acid) is required to protonate the hydroxyl group, driving the elimination of water to form a highly electrophilic iminium ion. This iminium species is subsequently trapped by a mild hydride source.

Mechanistic pathway of reductive amination using methyl formylcarbamate.

Experimental Design & Reagent Selection

To ensure a high-yielding and self-validating system, the choice of reducing agent and solvent is critical.

Reducing Agent: Sodium triacetoxyborohydride (STAB,

Solvent System: 1,2-Dichloroethane (DCE) is strongly preferred over Tetrahydrofuran (THF) or Methanol (MeOH). DCE provides optimal solubility for STAB and accelerates the reaction rate. Protic solvents like MeOH should be avoided as they can lead to solvolysis of the delicate iminium intermediate or the final aminal product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and conversion rates, establishing the boundaries of the protocol:

| Reducing Agent | Solvent | Additive | Temp (°C) | Conversion (%) | Mechanistic Notes |

| NaBH(OAc)3 | DCE | AcOH (1.0 eq) | 25 | >95% | Optimal; high iminium selectivity, fast kinetics. |

| NaBH(OAc)3 | THF | AcOH (1.0 eq) | 25 | 80% | Slower reaction rate; requires extended stirring (12h+). |

| NaBH3CN | MeOH | None | 25 | 65% | Toxic byproducts; risk of aminal solvolysis in protic media. |

| NaBH4 | MeOH | None | 0 to 25 | <40% | Poor selectivity; competitive over-reduction of the aldehyde. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that each mechanistic stage is complete before proceeding, eliminating downstream failures.

Materials Required

-

Target Amine (1.0 equiv, 1.0 mmol)

-

Methyl formylcarbamate (1.1 equiv, 1.1 mmol)

-